molecular formula C8H3F4NO B1318719 3-Fluoro-4-(trifluoromethoxy)benzonitrile CAS No. 886498-94-8

3-Fluoro-4-(trifluoromethoxy)benzonitrile

Cat. No. B1318719
CAS RN: 886498-94-8
M. Wt: 205.11 g/mol
InChI Key: BMDFWWSJQONADD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 . It is used for research purposes and in the manufacture of other substances .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzonitrile can be represented by the SMILES notation: C1=CC(=C(C=C1C#N)F)OC(F)(F)F . This indicates that the compound contains a benzene ring with a nitrile (C#N), a fluoro (F), and a trifluoromethoxy (OCF3) group attached to it .


Physical And Chemical Properties Analysis

3-Fluoro-4-(trifluoromethoxy)benzonitrile is a liquid at ambient temperature . It has a flash point of 60/5mm . Further physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

1. Chemical Synthesis and Modification

3-Fluoro-4-(trifluoromethoxy)benzonitrile and its derivatives have been used extensively in chemical synthesis. For instance, the iodination of similar compounds via C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been described, showcasing its utility in creating specific regioisomers and demonstrating the compound's relevance in organometallic chemistry (Dunn et al., 2018). Furthermore, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene via a series of reactions, highlights the compound's significance in the production of pharmaceutical intermediates (Tong-bin, 2012).

2. Material Science and Spectroscopy

In material science, studies have focused on the structure and interactions of fluorinated benzonitrile derivatives. For example, research on ESR spectra and the structure of radical-anions of fluorinated benzonitrile derivatives provides valuable insights into their planar π radical nature and non-planar deformations due to the pseudo-Jahn-Teller effect, which is crucial for understanding the electronic structure and reactivity of these compounds (Starichenko et al., 1985). Additionally, the study of C−H···F interactions in the crystal structures of fluorobenzenes contributes to a deeper understanding of weak intermolecular interactions, which is fundamental in crystallography and molecular design (Thalladi et al., 1998).

3. Photocatalysis and Light-Mediated Reactions

The compound and its derivatives have found applications in photocatalysis and light-mediated reactions. The photocatalytic generation of highly electrophilic intermediates from 4-(trifluoromethoxy)benzonitrile demonstrates the compound's role in synthesizing carbonates, carbamates, and urea derivatives, indicating its potential in organic synthesis and material chemistry (Petzold et al., 2018).

Safety and Hazards

3-Fluoro-4-(trifluoromethoxy)benzonitrile is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDFWWSJQONADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272444
Record name 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886498-94-8
Record name 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

49 g 1-Bromo-3-fluoro-4-trifluoromethoxybenzene was stirred into 100 mL dimethylacetamide together with 20 g copper(I)cyanide at 140° C. overnight. Additional 10 g copper cyanide was added and heating was continued at 150° C. for 4 h. Further 12 g copper cyanide was added and stirring continued at 150° C. overnight. After cooling, the mixture was filtered through Celite/Cellulose and washed with ethyl acetate. The filtrate was added to ice water and filtered again through Celite/Cellulose. The filtrate was extracted with ethyl acetate (×3), dried over magnesium sulfate and concentrated to provide a brown oil which was distilled at 7 mbar and 60° C. to yield two product fractions with 23.5 g and 12 g (content 80%) yield.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

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